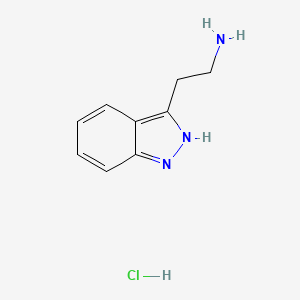

2-(1H-Indazol-3-yl)ethanamine hydrochloride

Overview

Description

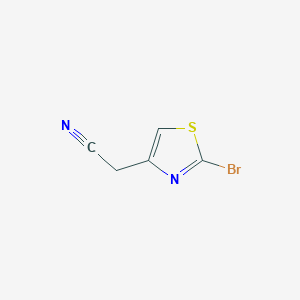

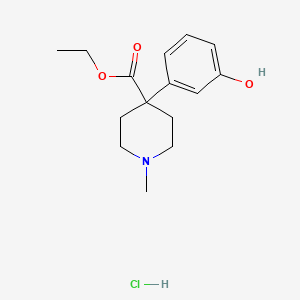

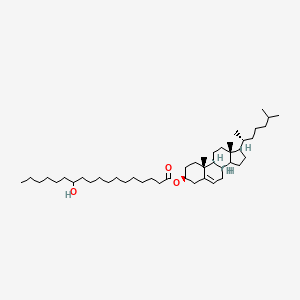

2-(1H-Indazol-3-yl)ethanamine hydrochloride, also known as INDAMINE HCl, is a synthetic compound. It has a molecular formula of C9H12ClN3 and a molecular weight of 197.66 g/mol. The compound is part of the indazole family, a group of nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a core indazole ring attached to an ethanamine group. The indazole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles have been extensively studied. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Research has demonstrated the synthesis and characterization of copper (II) complexes with tridentate ligands, showing significant DNA binding propensity and minor structural changes upon interaction with calf thymus DNA. These complexes exhibit low toxicity towards different cancer cell lines, suggesting potential applications in understanding DNA interactions and anticancer activities (Kumar et al., 2012).

Antimicrobial and Antifungal Activities

Another study synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, showing comparable or slightly better antibacterial and antifungal activities than certain medicinal standards. This highlights the potential of these compounds in developing new antimicrobial agents (Pejchal et al., 2015).

Corrosion Inhibition and Biocidal Properties

2-(Decylthio)ethanamine hydrochloride was identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This suggests its utility in cooling water systems for preventing microbial growth and corrosion (Walter & Cooke, 1997).

Analgesic, Anti-inflammatory, and Local Anesthetic Activities

Research on 4-substituted 1-phenyl-1H-indazoles has shown appreciable analgesic activity in mice, with some compounds acting as moderately effective anti-inflammatory agents in rats. Additionally, these compounds demonstrated local anesthetic and a weak antipyretic activity, indicating their potential in pain management and inflammatory conditions (Mosti et al., 1990).

Synthesis and Structural Characterization

The synthesis of various substituted indazoles and their characterization have been explored, contributing to the understanding of their chemical properties and potential applications in creating novel compounds with desired biological activities (Teixeira et al., 2006).

Future Directions

The future directions for research on 2-(1H-Indazol-3-yl)ethanamine hydrochloride could include further exploration of its medicinal applications, given the wide variety of uses for indazole-containing compounds . Additionally, more research could be done to optimize the synthesis process and to fully understand the physical and chemical properties of this compound.

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the available literature. However, indazoles, as a class, exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Target of Action

Pharmacokinetics (ADME)

- Information on absorption is not available for this specific compound. The volume of distribution (Vd) remains unspecified. Details about metabolism are lacking. No data on excretion are provided. Not available .

Properties

IUPAC Name |

2-(2H-indazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBIWJRRQYPTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735858 | |

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258504-46-9 | |

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Benzyloxy)carbonyl]-2,4,5-trifluoro-D-phenylalanine](/img/structure/B1511747.png)

![Methyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B1511772.png)